molecular formula C22H27N5O3S B2871331 ethyl 2-(2-((1-(3,4-dimethylphenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamido)acetate CAS No. 1105238-62-7

ethyl 2-(2-((1-(3,4-dimethylphenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamido)acetate

Cat. No. B2871331
CAS RN: 1105238-62-7
M. Wt: 441.55
InChI Key: PWAGCBNEKCWKNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “ethyl 2-(2-((1-(3,4-dimethylphenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamido)acetate” is a complex organic molecule. It contains several functional groups and rings, including a pyrazolo[3,4-d]pyridazine ring, a thioacetamido group, and an ethyl acetate group .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple rings and functional groups. The pyrazolo[3,4-d]pyridazine ring system is a key structural feature. The 3,4-dimethylphenyl group is attached to this ring system. Additionally, the molecule contains a thioacetamido group and an ethyl acetate group .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. For instance, the thioacetamido group might be susceptible to hydrolysis or substitution reactions. The pyrazolo[3,4-d]pyridazine ring could potentially undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of polar functional groups could impact its solubility in different solvents. The pKa of the compound, which describes its acidity, would be influenced by the presence of acidic or basic groups .

Scientific Research Applications

Synthesis and Chemical Reactions
Ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates have been prepared and utilized in the synthesis of various heterocyclic compounds, such as pyran, pyridine, and pyridazine derivatives, demonstrating the utility of ethyl acetate derivatives in heterocyclic synthesis (Mohareb et al., 2004). Additionally, ethyl 2-arylhydrazono-3-butyrates have been shown to react with cyanoacetamides to yield pyridinedione and pyridazine derivatives, highlighting the versatility of ethyl acetate in the synthesis of complex heterocycles (Rady & Barsy, 2006).

Molecular Docking and Biological Screening
Novel pyridine and fused pyridine derivatives have been prepared from precursors with structural similarities to ethyl 2-(2-((1-(3,4-dimethylphenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamido)acetate, and subjected to in silico molecular docking screenings towards specific proteins. These studies revealed moderate to good binding energies, suggesting potential biological activities for these compounds (Flefel et al., 2018).

Antioxidant Activities
Compounds structurally related to ethyl 2-(2-((1-(3,4-dimethylphenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamido)acetate have been evaluated for their antioxidant activities. For instance, ethyl 4,6-dimethyl-3-(pyrrol-1-yl) selenolo[2,3-b]pyridine-2-carboxylate and its derivatives exhibited remarkable antioxidant activity, underscoring the potential of these compounds in oxidative stress-related applications (Zaki et al., 2017).

Cytotoxic Activities
Extracts from Aspergillus sp. culture, isolated from Piper crocatum and containing compounds similar in structure to ethyl 2-(2-((1-(3,4-dimethylphenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamido)acetate, have demonstrated cytotoxic activity against T47D breast cancer cells. This highlights the potential of these compounds in cancer research and therapy (Astuti et al., 2016).

Future Directions

The potential applications of this compound could be vast, given the wide range of biological activities exhibited by similar compounds . Future research could explore these possibilities further, potentially leading to the development of new therapeutic agents.

properties

IUPAC Name

ethyl 2-[[2-[1-(3,4-dimethylphenyl)-4-propan-2-ylpyrazolo[3,4-d]pyridazin-7-yl]sulfanylacetyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N5O3S/c1-6-30-19(29)11-23-18(28)12-31-22-21-17(20(13(2)3)25-26-22)10-24-27(21)16-8-7-14(4)15(5)9-16/h7-10,13H,6,11-12H2,1-5H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWAGCBNEKCWKNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)CSC1=NN=C(C2=C1N(N=C2)C3=CC(=C(C=C3)C)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.